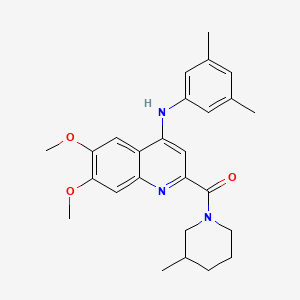

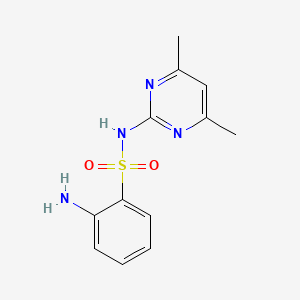

2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with a suitable precursor. For instance, the synthesis of 2-phenylbenzimidazole-4-carboxamides involves a series of substitutions and condensation reactions . Similarly, the synthesis of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole starts with diaminomaleodinitrile and proceeds through a three-step synthesis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a tetrazole ring and a carboxamide group in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These techniques help in confirming the structure and identifying key functional groups. The presence of a tetrazole ring in the compound of interest suggests a high nitrogen content, which is characteristic of energetic materials .

Chemical Reactions Analysis

The chemical reactions of similar compounds are influenced by their functional groups. For example, the antiallergic activity of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides is related to their ability to interact with biological targets . The compound , with its tetrazole and carboxamide groups, may also undergo specific reactions relevant to biological activity or stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole have been studied, revealing high thermal stability and low sensitivity to impact and friction . These properties are significant for energetic materials. The compound may exhibit similar properties due to the presence of the tetrazole group. Additionally, the trifluoroethyl group may contribute to the compound's lipophilicity and could affect its pharmacokinetic properties, as seen in other compounds with trifluoromethyl groups .

Scientific Research Applications

Antitumor Activity

Tetrazole derivatives have been extensively studied for their antitumor properties. Research on compounds similar to 2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has shown promising antitumor activity. For instance, antitumor imidazotetrazines have been synthesized, showing broad-spectrum antitumor activity against L-1210 and P388 leukemia, potentially acting through a prodrug modification mechanism that targets DNA repair pathways or inhibits enzymes critical for cell proliferation (Stevens et al., 1984).

DNA-Intercalating Agents

Compounds with a tetrazole moiety have been investigated for their role as DNA-intercalating agents, where they bind to DNA without acting via topoisomerase II, indicating a mechanism of action that differs from traditional anticancer drugs (Denny et al., 1990). This unique mode of action provides a pathway for the development of novel anticancer therapies that may overcome resistance to current treatments.

Synthesis and Chemical Behavior

The synthesis and chemical behavior of tetrazole-containing derivatives, such as those derived from 4-amino-3-phenylbutanoic acid, provide insights into the reactivity of amino and carboxy terminal groups. These derivatives serve as building blocks for further chemical modifications, leading to compounds with potential biological activity or novel material properties (Putis et al., 2008).

Electrochemical and Electro-optical Properties

The electrochemical and electro-optical properties of compounds containing tetrazole and related functional groups have been explored. For example, novel electropolymerizable monomers have shown potential in the fabrication of polymer films with electrochromic and fluorescent properties, indicating their applicability in developing advanced materials for electronic and photonic devices (Hsiao et al., 2016).

Stability and Degradation

Studies on the stability and degradation under clinical use conditions of related compounds, such as bortezomib, provide valuable information on the handling, storage, and administration of these compounds in therapeutic settings. Understanding the degradation pathways and factors affecting stability is crucial for ensuring the efficacy and safety of potential drug candidates (Bolognese et al., 2009).

properties

IUPAC Name |

2-[4-(4-phenylbutanoylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c21-20(22,23)13-24-19(31)18-26-28-29(27-18)16-11-9-15(10-12-16)25-17(30)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,24,31)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUFEFISKSYVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)

![2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2511006.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2511007.png)